(2R,3R)-3-aminopentan-2-ol
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Overview
Description
(2R,3R)-3-aminopentan-2-ol is a chiral amino alcohol with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-aminopentan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 3-aminopentan-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For instance, engineered strains of microorganisms such as Escherichia coli or Bacillus subtilis can be used to produce this compound through fermentation .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the compound to produce different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-aminopentan-2-one, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-aminopentan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the production of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of amino acid derivatives and other bioactive compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of fine chemicals and specialty materials. Its chiral nature makes it suitable for applications in the production of optically active compounds .
Mechanism of Action
The mechanism of action of (2R,3R)-3-aminopentan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-aminopentan-2-ol: This is the enantiomer of (2R,3R)-3-aminopentan-2-ol and has similar chemical properties but different biological activities.
(2R,3S)-3-aminopentan-2-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.
(2S,3R)-3-aminopentan-2-ol: Another diastereomer with distinct stereochemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity
Properties
Molecular Formula |
C5H13NO |
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Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C(C)O)N |
Origin of Product |
United States |
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